1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound that belongs to the class of pyrrolidine derivatives. The compound is characterized by its unique bicyclic structure, which includes a saturated octahydro framework and a pyrrolo ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine can be classified under the broader category of pyrrolidine derivatives. It is synthesized from precursors such as octahydro-1H-pyrrolo[3,4-b]pyridine and ethyl halides. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological evaluation.
The synthesis of 1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine typically involves several key steps:
The reaction conditions typically include moderate temperatures and solvent systems like dimethylformamide or ethanol to facilitate the alkylation process.
The molecular structure of 1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine can be represented as follows:
This compound has a molecular weight of approximately 177.26 g/mol. The structural representation includes:
The compound's stereochemistry can influence its biological activity, making it essential to consider during synthesis.
1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions typical for nitrogen-containing heterocycles:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine is primarily linked to its interaction with specific biological targets, such as receptors or enzymes involved in various physiological pathways.
For example:
Data from studies indicate that modifications at specific positions on the pyrrolo ring can enhance binding interactions with target proteins, thus influencing their pharmacological profiles.
1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's suitability for various applications in medicinal chemistry.
The applications of 1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine are primarily found in medicinal chemistry:
The assembly of the pyrrolo[2,3-c]pyridine core represents the foundational step in synthesizing 1-ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine. A prominent approach involves intramolecular cyclization of appropriately substituted pyridine precursors bearing halogen and amino functionalities at adjacent positions. The Bartoli indole synthesis methodology has been successfully adapted, where 1-ethyl-3-nitropyridinium salts undergo nucleophilic addition with excess vinylmagnesium bromide, yielding partially saturated intermediates that spontaneously cyclize under acidic conditions to form the tetra-hydro scaffold [4]. This strategy capitalizes on the ortho-effect in nitropyridines, where the nitro group facilitates nucleophilic displacement at adjacent positions.
Alternatively, reductive cyclization strategies employ pyridine derivatives functionalized with ω-haloalkylamines. For instance, 4-chloro-3-(3-chloropropylamino)pyridine undergoes double reduction using sodium borohydride in methanol at -70°C, selectively generating the 1,2-dihydropyridine intermediate that spontaneously cyclizes to the hexahydro-pyrrolopyridine framework [6]. This method circumvents over-reduction issues by leveraging low-temperature control, achieving yields exceeding 85% for the bicyclic precursor prior to ethyl group introduction. Recent advances utilize photochemical cyclizations of hydroxamic acid esters derived from 5-bromopenta-1,3-diene and pyridine-carboxylates, providing moderate yields (32-58%) of 1,2-dihydropyridine intermediates essential for subsequent saturation [6].
Conversion of the partially saturated bicyclic core to the fully saturated octahydro derivative necessitates precise catalytic hydrogenation. This transformation presents stereochemical challenges due to the potential formation of multiple chiral centers (3a, 4, 6a, 7a) during saturation. Heterogeneous catalysts demonstrate variable performance depending on metal selection and support material:
Table 1: Hydrogenation Catalysts for Pyrrolopyridine Saturation
Catalyst | Pressure (psi) | Temperature (°C) | Solvent | Diastereomeric Ratio (3aS,7aR:other) | Yield (%) |
---|---|---|---|---|---|
PtO₂ | 50 | 25 | Acetic acid | 85:15 | 92 |
Pd/C (10%) | 60 | 30 | Ethanol | 70:30 | 88 |
Rh/Al₂O₃ | 100 | 50 | THF | 60:40 | 78 |
Raney Nickel | 200 | 80 | Methanol | 50:50 | 95 |
Platinum oxide (PtO₂) in acetic acid emerges as the optimal system, achieving both high yield (92%) and diastereoselectivity (85:15) toward the desired (3aS,7aR)-configuration under mild conditions (50 psi, 25°C) [3]. This selectivity arises from preferential adsorption of the less-hindered pyrrolidine face onto the catalyst surface. Homogeneous catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) offer complementary selectivity in specific cases but require higher pressures (300-500 psi) [6]. Substrate-directed hydrogenation becomes feasible when the nitrogen at position 4 bears a protecting group (e.g., benzyl or carbamate), which coordinates the catalyst and biases reduction from one molecular face [3] [8]. Post-hydrogenation, deprotection yields the free octahydro-1H-pyrrolo[2,3-c]pyridine scaffold ready for N-alkylation.
While the core 1-ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine lacks inherent coupling sites, its halogenated precursors (particularly at pyridine C5 or C7) undergo efficient palladium-catalyzed cross-coupling for late-stage diversification. The electron-deficient nature of the pyridine ring traditionally hampered Suzuki reactions with 2-heterocyclic boronates. However, copper(I) co-catalysis (CuI, 10 mol%) combined with PdCl₂(dcpp) enables efficient coupling of tetrabutylammonium 2-pyridyltriolborate salts with (hetero)aryl chlorides in anhydrous DMF, yielding biaryl derivatives crucial for medicinal chemistry applications [1]. Key advances include:
Table 2: Suzuki-Miyaura Coupling on Halogenated Pyrrolopyridine Scaffolds
Boronate Source | Catalyst System | Base | Yield Range (%) | Key Applications |
---|---|---|---|---|
Tetrabutylammonium 2-pyridyltriolborate | PdCl₂(dcpp)/CuI | None | 75-92 | Biaryl building blocks for drug discovery |
2-Pyridylzinc reagents | Pd(PPh₃)₄ | K₂CO₃ | 65-88 | Air-stable alternatives to boronates |
Arylboronic acids | Pd-NHC complexes (e.g., IPr) | Cs₂CO₃ | 70-95 | Functionalization of N-alkylated derivatives |
Well-defined Pd-NHC complexes (e.g., [Pd(IPr)(cin)Cl]) exhibit exceptional efficacy for coupling 2-pyridyl ammonium salts with alkyl- or arylboronic acids, accommodating base-sensitive functional groups [1]. This method enables the direct introduction of complex alkyl chains at C2/C4 positions – a transformation previously inaccessible via classical nucleophilic substitution. For C7-functionalization, 7-chloro derivatives undergo copper-facilitated coupling with heterocyclic boronates, achieving >80% yield for pharmaceutically relevant motifs like pyrazoles and thiophenes [5] [7].
Strategic use of benzyl protecting groups enables regiospecific functionalization during the synthesis of 1-ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine. Nitrogen protection follows two primary schemes:
Reductive amination proves optimal for introducing the ethyl group onto Na: treating the free amine with acetaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane at room temperature achieves >90% conversion to the 1-ethyl derivative [3] [8]. Microwave-assisted debenzylation (150°C, Pd(OH)₂/C, formic acid) significantly accelerates the process, completing deprotection within 15 minutes versus 12-24 hours under traditional hydrogenation conditions [3].
The pharmacologically preferred (3aS,7aS)-diastereomer of 1-ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine demands chirality transfer strategies. Three predominant methodologies exist:
Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively acylates the (3aR,7aR)-amine enantiomer in vinyl acetate, leaving the desired (3aS,7aS)-isomer unreacted and isolable by chromatography (98% ee, 45% yield) [3]. Computational modeling confirms the (3aS,7aS)-configuration optimally positions the ethyl group for target engagement in biological systems, validating the focus on this diastereomer [4].
Table 3: Stereoselective Synthesis Outcomes for (3aS,7aS)-1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine
Method | Key Reagent/Condition | ee/de (%) | Overall Yield (%) | Advantage |
---|---|---|---|---|
Chiral Auxiliary | (-)-8-Phenylmenthol chloroformate | 76-92 de | 58-87 | Predictable stereocontrol at early stage |
Asymmetric Hydrogenation | (R,R)-DuPhos-Rh in toluene | 90 ee | 75 | Direct route from unsaturated precursor |
Diastereomeric Salt Resolution | (R)-1-Phenylethylamine | >99 de | 35-40 | High purity, scalable crystallization |
Enzymatic Resolution | Candida antarctica Lipase B | 98 ee | 45 | Mild conditions, no chiral auxiliaries |
Table of Compound Names Mentioned:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7